methyl [7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]acetate
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Overview
Description
METHYL 2-[7-BROMO-5-(2-CHLOROPHENYL)-2-OXO-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL]ACETATE is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
The synthesis of METHYL 2-[7-BROMO-5-(2-CHLOROPHENYL)-2-OXO-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,4-benzodiazepine ring system.
Introduction of the bromine and chlorine substituents: This can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.
Chemical Reactions Analysis
METHYL 2-[7-BROMO-5-(2-CHLOROPHENYL)-2-OXO-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazepine derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
METHYL 2-[7-BROMO-5-(2-CHLOROPHENYL)-2-OXO-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL]ACETATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives, which are of interest for their potential pharmacological properties.
Biology: It is studied for its interactions with biological targets, such as neurotransmitter receptors, to understand its potential effects on the central nervous system.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[7-BROMO-5-(2-CHLOROPHENYL)-2-OXO-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL]ACETATE involves its interaction with specific molecular targets in the central nervous system. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects. The presence of bromine and chlorine atoms may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
METHYL 2-[7-BROMO-5-(2-CHLOROPHENYL)-2-OXO-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL]ACETATE can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While these compounds share a common benzodiazepine core, the presence of different substituents (e.g., bromine, chlorine) imparts unique chemical and pharmacological properties. For example:
Diazepam: Lacks the bromine and chlorine substituents, leading to different pharmacokinetic and pharmacodynamic profiles.
Lorazepam: Contains a chlorine atom but lacks the bromine substituent, resulting in distinct receptor binding characteristics.
Clonazepam: Contains a chlorine atom and a nitro group, which contribute to its high potency and long duration of action.
Properties
Molecular Formula |
C18H14BrClN2O3 |
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Molecular Weight |
421.7 g/mol |
IUPAC Name |
methyl 2-[7-bromo-5-(2-chlorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]acetate |
InChI |
InChI=1S/C18H14BrClN2O3/c1-25-17(24)10-22-15-7-6-11(19)8-13(15)18(21-9-16(22)23)12-4-2-3-5-14(12)20/h2-8H,9-10H2,1H3 |
InChI Key |
RXYBIZPPDUOOGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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